1-(1-bromonaphthalen-2-yl)methanamine hydrochloride
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Overview
Description
1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride is an organic compound that features a bromine atom attached to a naphthalene ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with bromine to form 1-bromonaphthalene . This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield 1-(1-bromonaphthalen-2-yl)methanamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as cyanide to form nitriles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Grignard Reactions: It can form Grignard reagents which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Substitution: Cyanide ions in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Nitriles: Formed from substitution reactions.
Oxides and Amines: Formed from oxidation and reduction reactions respectively.
Scientific Research Applications
1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methanamine group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile depending on the reaction conditions, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Shares the bromonaphthalene core but lacks the methanamine group.
2-Bromonaphthalene: An isomer with the bromine atom at a different position.
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: A related compound with additional functional groups.
Uniqueness
1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
1293324-00-1 |
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Molecular Formula |
C11H11BrClN |
Molecular Weight |
272.57 g/mol |
IUPAC Name |
(1-bromonaphthalen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H10BrN.ClH/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11;/h1-6H,7,13H2;1H |
InChI Key |
HMJKYBJIXPODEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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